molecular formula C3H7Br B573427 1-Bromopropane-1,1,2,2-d4 CAS No. 163400-21-3

1-Bromopropane-1,1,2,2-d4

Cat. No.: B573427
CAS No.: 163400-21-3
M. Wt: 127.017
InChI Key: CYNYIHKIEHGYOZ-RRVWJQJTSA-N
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Description

It is a colorless liquid with a molecular formula of CH3CD2CD2Br and a molecular weight of 127.02 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Mechanism of Action

Target of Action

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of this compound are the substances or materials it is intended to dissolve or interact with in these applications.

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .

Biochemical Pathways

In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .

Pharmacokinetics

It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Result of Action

As a solvent, the primary result of the action of this compound is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of this compound as a solvent.

Biochemical Analysis

Biochemical Properties

The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of this compound is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .

Temporal Effects in Laboratory Settings

It is known that this compound is well absorbed following ingestion, inhalation, or dermal exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to be dose-dependent . For instance, exposure to this compound has been found to induce dose-dependent neurotoxicity in female workers .

Metabolic Pathways

As mentioned earlier, the primary metabolic pathways of this compound in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1,2,2-d4 can be synthesized through the bromination of deuterated propane. The process involves the substitution of hydrogen atoms with deuterium atoms in propane, followed by bromination. The reaction typically requires a deuterated propane source and bromine, with iron powder as a catalyst. The reaction is carried out at elevated temperatures (40-50°C) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopropane-1,1,2,2-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

    Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide or sodium ethoxide.

Major Products:

    Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is propene.

Scientific Research Applications

1-Bromopropane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Synthetic Chemistry: It is used in the synthesis of deuterated compounds for various research purposes.

    Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Industrial Applications: It is used as a solvent and reagent in various industrial processes

Comparison with Similar Compounds

1-Bromopropane-1,1,2,2-d4 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly useful for detailed mechanistic studies and analytical applications.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
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Yield
100%
Yield
88.9%
Yield
11.1%

Synthesis routes and methods II

Procedure details

135 g (1.09 moles) of propyl bromide and 140 g (0.96 moles) of tripropylamine are heated together with 200 ml of dimethylformamide up to 130° C., in equipment provided with reflux condenser and thermometer, for 6 hours. The end point can be ascertained by the disappearance of the two phases formed from propyl bromide and dimethylformamide/tripropylamine and by the rise in temperature. The resulting solution is cooled and crystals of tetrapropylammonium bromide are precipitated. The crystalline product is filtered and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
140 g
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reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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